2,4-Dichloro-1-naphthyl 3-pyrrolidinylmethyl ether hydrochloride
Overview
Description
2,4-Dichloro-1-naphthyl 3-pyrrolidinylmethyl ether hydrochloride is a versatile chemical compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable tool in various experimental and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-naphthyl 3-pyrrolidinylmethyl ether hydrochloride typically involves multiple steps, starting with the naphthalene derivative. The initial step often includes chlorination to introduce chlorine atoms at the 2 and 4 positions of the naphthalene ring. Subsequent steps involve the formation of the pyrrolidinylmethyl ether moiety through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-1-naphthyl 3-pyrrolidinylmethyl ether hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted naphthalene derivatives.
Scientific Research Applications
2,4-Dichloro-1-naphthyl 3-pyrrolidinylmethyl ether hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its applications extend to the development of new materials, catalysts, and intermediates for organic synthesis.
Mechanism of Action
The mechanism by which 2,4-Dichloro-1-naphthyl 3-pyrrolidinylmethyl ether hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to downstream effects. The exact pathways involved can vary, but often include modulation of signaling cascades or inhibition of specific biochemical processes.
Comparison with Similar Compounds
2,4-Dichloro-1-naphthyl 3-pyrrolidinylmethyl ether hydrochloride is unique in its structural features and reactivity compared to similar compounds. Some similar compounds include:
2,4-Dichloro-1-naphthol: Lacks the pyrrolidinylmethyl ether group.
1-Naphthylamine: Different functional group arrangement.
3-Pyrrolidinylmethanol: Different core structure.
These compounds differ in their chemical behavior and applications, highlighting the distinctiveness of this compound.
Properties
IUPAC Name |
3-[(2,4-dichloronaphthalen-1-yl)oxymethyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO.ClH/c16-13-7-14(17)15(12-4-2-1-3-11(12)13)19-9-10-5-6-18-8-10;/h1-4,7,10,18H,5-6,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJCXAKLSIDQSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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